2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine

Description

Structure and Synthesis

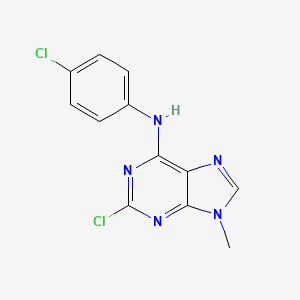

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine (molecular formula: C₁₂H₁₀Cl₂N₆) is a purine derivative featuring a methyl group at the 9-position, a chlorine atom at the 2-position, and a 4-chlorophenyl substituent at the N-6 amine (Figure 1). Its synthesis involves reacting 2,6-dichloro-9-methyl-9H-purine with N-(4-chlorophenyl)-formamide in the presence of sodium hydride, yielding the product in 83% efficiency .

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-9-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N5/c1-19-6-15-9-10(17-12(14)18-11(9)19)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUVGXDGVUVGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine typically involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

Substitution Reactions: The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using 4-chlorophenylamine as a starting material.

Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₂H₉Cl₂N₅

- Molecular Weight: 294.14 g/mol

- IUPAC Name: 2-chloro-N-(4-chlorophenyl)-9-methylpurin-6-amine

The compound features a purine ring system substituted with chlorine and methyl groups, which enhances its reactivity and potential biological activity.

Medicinal Chemistry

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine is primarily investigated for its anticancer properties . It acts as an inhibitor of specific enzymes involved in cell proliferation, making it a candidate for targeted cancer therapies.

Case Study: Anticancer Activity

Recent studies demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| K562 (Chronic Myelogenous Leukemia) | 2.27 |

| HL-60 (Promyelocytic Leukemia) | 1.42 |

| OKP-GS (Renal Cell Carcinoma) | 4.56 |

These findings indicate that the compound effectively induces apoptosis and cell cycle arrest, particularly at the G2/M phase in sensitive cancer cells .

Biological Research

The compound serves as a valuable tool for studying purine metabolism and its implications in various biological processes. It has been utilized to investigate the role of purines in cellular signaling and energy transfer mechanisms.

Kinase Inhibition

It has shown potential as a kinase inhibitor , specifically targeting Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia treatments. Its ability to inhibit this kinase suggests a pathway for developing new therapeutic agents .

Industrial Applications

In addition to its research applications, 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine is explored for its utility in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing. Its unique chemical structure allows for the development of novel compounds with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis and repair. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular processes and ultimately inducing cell death. This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Detailed Research Findings

Structural Characterization

- NMR Shifts : The target compound’s ¹H NMR shows a singlet for the methyl group at δ 3.3–3.4 ppm, while 4-chlorophenyl protons resonate at δ 7.2–7.4 ppm .

- Crystallography : Derivatives like 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine () reveal planar purine cores with substituents adopting equatorial conformations .

Comparative Data Table

Biological Activity

2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine, a purine derivative with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Formula: C₁₂H₉Cl₂N₅

- CAS Number: 1062592-41-9

Anticancer Activity

Recent studies have demonstrated that 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine exhibits notable anticancer properties. The compound was tested against various cancer cell lines, revealing promising results:

In Vitro Studies

In a study examining the activity of purine derivatives against cancer cells, the compound displayed significant inhibitory effects on several cell lines, including:

- K562 (Chronic Myelogenous Leukemia)

- IC₅₀: 2.27 µM

- HL-60 (Promyelocytic Leukemia)

- IC₅₀: 1.42 µM

- OKP-GS (Renal Cell Carcinoma)

- IC₅₀: 4.56 µM

These findings indicate that the compound is effective in inducing apoptosis and cell cycle arrest at the G2/M phase in sensitive cancer cells .

Kinase Inhibition

The compound also acts as a kinase inhibitor. It was evaluated for its ability to inhibit Bcr–Abl1 kinase, a target in chronic myeloid leukemia therapies. The results indicated that it could serve as a potential type 1 protein kinase inhibitor, which is crucial for developing targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, 2-chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine has shown antibacterial and antifungal activities.

Antibacterial Studies

Research on related compounds has indicated that modifications at the C-2 and C-6 positions of purine derivatives can enhance antibacterial efficacy. For instance, compounds with similar structures demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the purine ring and phenyl group in enhancing biological activity. The presence of chlorine atoms at strategic positions significantly impacts both anticancer and antimicrobial efficacy .

Case Studies

- Case Study: K562 Cell Line

- A detailed examination of the K562 cell line revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

- Case Study: Bacterial Strains

- In tests involving E. coli and Staphylococcus aureus, derivatives of the compound exhibited varying degrees of inhibition, suggesting potential for further development into antibacterial agents.

Q & A

Q. Table 1: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-8 | 8.32 | Singlet | Purine H8 |

| N9-CH₃ | 3.45 | Singlet | Methyl group |

| Ar-Cl | 7.52-7.60 | Doublet | 4-Chlorophenyl protons |

What in vitro assays evaluate biological activity, and how are EC50/IC50 values determined?

Basic

Answer:

Q. Table 2: Representative Bioactivity Data

| Assay Type | Target | EC50/IC50 | Model System |

|---|---|---|---|

| SK2 Modulation | SK2 Channel | 1.8 µM | HEK293 cells |

| SK3 Modulation | SK3 Channel | 0.14 µM | HEK293 cells |

| AChE Inhibition | AChE Enzyme | >10% at 100 µM | Rat cortex homogenate |

How can researchers resolve contradictions in reported biological activities?

Advanced

Answer:

Discrepancies arise from assay variability (e.g., ion concentrations, cell lines). Mitigation strategies:

- Standardization : Fix ATP (2 mM) and Mg²⁺ (1 mM) in kinase assays.

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics.

- Meta-Analysis : Adjust for covariates (e.g., DMSO concentration ≤0.1%) .

What strategies optimize substituent positions (C2, N6, N9) for target selectivity?

Advanced

Answer:

Q. Design Workflow :

Docking (AutoDock Vina) identifies key interactions.

Synthetic prioritization of C2/N9-modified analogs.

In vitro validation against SK2/SK3 .

How should tautomeric equilibria in analogous purines be addressed during structural analysis?

Advanced

Answer:

- NMR Detection : Variable-temperature ¹H NMR (25–60°C) monitors tautomer ratios (e.g., amino ↔ imino).

- Crystallography : High-resolution data (≤0.8 Å) resolve dominant tautomers (e.g., 6-amine tautomer in DMSO) .

- DFT Calculations : B3LYP/6-31G* predicts energetically favorable tautomers .

What computational tools predict binding modes with ion channels like SK3?

Advanced

Answer:

- Homology Modeling : Build SK3 models using KcsA (PDB: 1BL8) as a template.

- Molecular Dynamics (MD) : GROMACS simulates ligand-channel interactions (20 ns trajectories).

- Electrostatic Mapping : Gaussian 09 generates molecular electrostatic potential (MEP) surfaces to highlight nucleophilic regions .

How can low reactivity in alkylation reactions of N-methoxy purines be mitigated?

Advanced

Answer:

Electron-withdrawing groups (e.g., C2-Cl) deactivate the purine ring. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.